![molecular formula C19H19NO3 B5876945 3-(1,3-benzodioxol-5-yl)-N-ethyl-N-(2-methylphenyl)acrylamide](/img/structure/B5876945.png)
3-(1,3-benzodioxol-5-yl)-N-ethyl-N-(2-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-ethyl-N-(2-methylphenyl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "EBIO" and has been studied extensively for its effects on various biological systems. In
Wirkmechanismus
EBIO acts as a positive allosteric modulator of calcium-activated potassium channels, enhancing their activity and leading to increased potassium efflux from cells. This results in hyperpolarization of the cell membrane and decreased excitability of the cell. EBIO also enhances the activity of GABA receptors by increasing the affinity of the receptor for GABA, leading to increased inhibitory neurotransmission. The exact mechanism by which EBIO modulates T cell activity is not fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of EBIO are diverse and depend on the specific system being studied. In the cardiovascular system, EBIO leads to vasodilation and decreased blood pressure. In the nervous system, EBIO leads to increased inhibitory neurotransmission and decreased excitability of neurons. In the immune system, EBIO leads to increased immune response and modulation of T cell activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EBIO in lab experiments is its specificity for calcium-activated potassium channels and GABA receptors. This allows researchers to study the effects of these specific channels and receptors without the confounding effects of other compounds. However, one limitation of using EBIO is its relatively low potency, which may require high concentrations to achieve significant effects.
Zukünftige Richtungen
There are several future directions for research on EBIO. One area of interest is its potential as a treatment for hypertension, due to its ability to decrease blood pressure through vasodilation. Another area of interest is its potential as a modulator of immune response, which could have implications for the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism by which EBIO modulates T cell activity.
Synthesemethoden
The synthesis of EBIO involves the reaction of 2-methylphenylacetic acid with ethylamine to form N-ethyl-2-methylphenylacetamide. This compound is then reacted with potassium hydroxide and 1,3-benzodioxole to form 3-(1,3-benzodioxol-5-yl)-N-ethyl-N-(2-methylphenyl)acrylamide. The overall yield of this reaction is typically around 40%.
Wissenschaftliche Forschungsanwendungen
EBIO has been studied for its effects on a variety of biological systems, including the cardiovascular, nervous, and immune systems. It has been shown to increase the activity of calcium-activated potassium channels, leading to vasodilation and decreased blood pressure. EBIO has also been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission in the brain. Additionally, EBIO has been shown to modulate the activity of T cells, leading to increased immune response.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-ethyl-N-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-20(16-7-5-4-6-14(16)2)19(21)11-9-15-8-10-17-18(12-15)23-13-22-17/h4-12H,3,13H2,1-2H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGITJNOVNWTOG-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1C)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-ethyl-N-(2-methylphenyl)prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.